molecular formula C15H11BrClFO B1520691 3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one CAS No. 898760-39-9

3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

Cat. No.: B1520691
CAS No.: 898760-39-9
M. Wt: 341.6 g/mol
InChI Key: TVUPZLKYSDZDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrClFO and its molecular weight is 341.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Nucleophilic Substitutions and Chroman Synthesis

One application involves the cyclization of related compounds to chroman through intramolecular nucleophilic substitutions, highlighting their potential in synthesizing complex organic structures. For instance, "3-(o-Fluorophenyl)propan-1-ol" can be readily cyclised to chroman either through chromium tricarbonyl complexes or by the action of rhodium(III) cations, demonstrating the utility of these compounds in organic synthesis and the preparation of chromans (Houghton, Voyle, & Price, 1980).

Carbon-Fluorine Bond Formation

Furthermore, these compounds are used in studies on carbon-fluorine bond formation, exemplified by the reaction of "1,3-diphenylallyl bromide" with a fluoro complex of ruthenium(II) to yield fluorinated products. This highlights their role in facilitating halide exchange reactions and contributing to the development of novel fluorination methods (Barthazy et al., 1999).

Asymmetric Synthesis of Chiral Intermediates

The compound "3-Chloro-1-phenyl-1-propanol" has been used as a chiral intermediate in the synthesis of antidepressant drugs. This underscores the compound's importance in the asymmetric synthesis and the production of pharmacologically active molecules (Choi et al., 2010).

Structural Characterization and Spectroscopic Analysis

Research on similar bromo- and chloro-substituted compounds includes detailed structural characterization using spectroscopic techniques and density functional theory. Such studies provide insight into the molecular structure, electronic properties, and potential applications of these compounds in materials science and molecular engineering (Bhumannavar, 2021).

Nonlinear Optical Properties

Compounds with bromo- and chloro-substituents have been studied for their nonlinear optical properties, indicating their potential in the development of materials for photonics and optoelectronics. For example, research on chalcone derivatives, including "3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," demonstrates significant interest in exploring their electronic and optical characteristics for technological applications (Najiya et al., 2014).

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPZLKYSDZDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.